![molecular formula C24H44O B14444706 Spiro[11.12]tetracosan-13-one CAS No. 76713-43-4](/img/structure/B14444706.png)
Spiro[11.12]tetracosan-13-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[11.12]tetracosan-13-one is a spirocyclic compound characterized by a unique structure where two rings are connected through a single spiro atom. This compound is part of a broader class of spiro compounds, which are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of spirocyclic compounds like Spiro[11.12]tetracosan-13-one typically involves several steps. One common method is the ring-closing metathesis, which has been used to synthesize various spirocyclic structures . This method often requires specific catalysts and reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of spirocyclic compounds can involve large-scale synthesis using optimized reaction conditions. For example, the use of flow synthesis and automation can enhance the efficiency and yield of the desired spirocyclic products .
Análisis De Reacciones Químicas
Types of Reactions: Spiro[11.12]tetracosan-13-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the reaction’s outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield spirocyclic ketones, while reduction reactions can produce spirocyclic alcohols .
Aplicaciones Científicas De Investigación
Spiro[11.12]tetracosan-13-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, spirocyclic compounds have shown potential as anticancer agents due to their unique structural properties . Additionally, these compounds are used in the development of new materials and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of Spiro[11.12]tetracosan-13-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, influencing biological processes. For example, spirocyclic compounds can inhibit certain enzymes, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Spiro[11.12]tetracosan-13-one include other spirocyclic structures like spiro[5.5]undecane and spiropentadiene . These compounds share the characteristic spiro atom but differ in their ring sizes and functional groups.
Uniqueness: What sets this compound apart is its specific ring structure and the presence of a ketone group, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
76713-43-4 |
|---|---|
Fórmula molecular |
C24H44O |
Peso molecular |
348.6 g/mol |
Nombre IUPAC |
spiro[11.12]tetracosan-24-one |
InChI |
InChI=1S/C24H44O/c25-23-19-15-11-7-3-1-4-8-12-16-20-24(23)21-17-13-9-5-2-6-10-14-18-22-24/h1-22H2 |
Clave InChI |
CJNCOGYBHQJPFH-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(=O)C2(CCCCC1)CCCCCCCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride](/img/structure/B14444625.png)
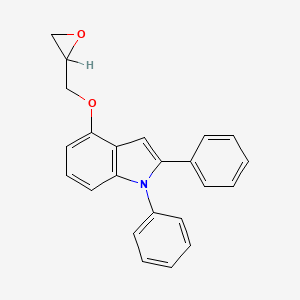
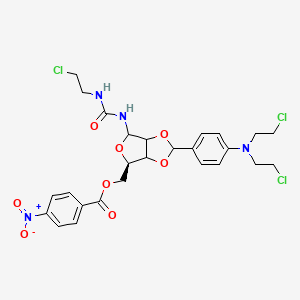
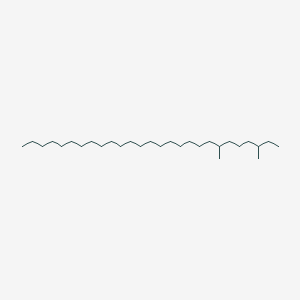
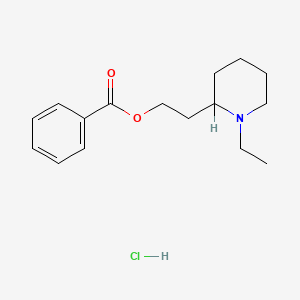
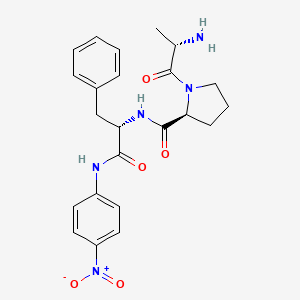
![1-[2-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B14444661.png)
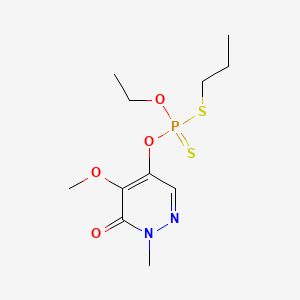
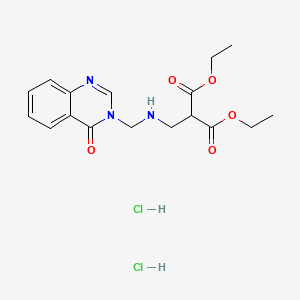
![[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate](/img/structure/B14444674.png)


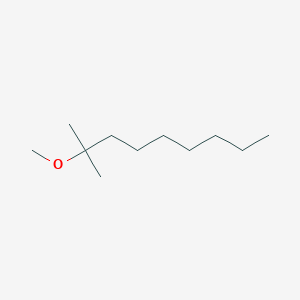
![8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14444712.png)
